(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
Description
The compound (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol (CAS: 1228600-98-3) is a chiral binaphthol derivative with the molecular formula C₃₄H₂₈F₆O₂ and a molecular weight of 582.58 g/mol . Its structure features a binaphthalene core with hydrogenated rings (octahydro configuration), two 4-(trifluoromethyl)phenyl substituents at the 3,3'-positions, and hydroxyl groups at the 2,2'-positions. The S-configuration imparts enantioselectivity, making it valuable in asymmetric catalysis and pharmaceutical synthesis .
Properties
IUPAC Name |
1-[2-hydroxy-3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-yl]-3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28F6O2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)41)30-26-8-4-2-6-22(26)18-28(32(30)42)20-11-15-24(16-12-20)34(38,39)40/h9-18,41-42H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIQPOBKXFVFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)C(F)(F)F)O)C4=C5CCCCC5=CC(=C4O)C6=CC=C(C=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113494 | |
| Record name | (1S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[4-(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228600-98-3 | |
| Record name | (1S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[4-(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228600-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[4-(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C34H30F6O2
- Molecular Weight : 578.60 g/mol
- IUPAC Name : (S)-3,3'-bis(4-(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
The presence of trifluoromethyl groups suggests enhanced lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific oncogenic pathways by modulating protein interactions involved in cell survival and apoptosis. Compounds with trifluoromethyl substitutions have shown to enhance binding affinity to Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells .
- Case Study : A related compound demonstrated selective inhibition against Bcl-2-expressing human cancer cell lines with IC50 values ranging from 0.31 to 0.7 µM. This suggests that this compound could exhibit similar or enhanced activities due to its structural characteristics .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been documented:
- Mechanism : Compounds with trifluoromethyl groups have been linked to inhibition of bacterial fatty acid biosynthesis through interactions with essential enzymes like FabI. This mechanism could provide insights into the antimicrobial efficacy of this compound against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent Type | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances lipophilicity and binding affinity |
| Hydroxyl Groups | May increase solubility and bioavailability |
| Aromatic Rings | Influence on electronic properties and interactions |
Research indicates that modifications to the aromatic rings can significantly alter the pharmacological profile of the compound. For instance, increasing electron-withdrawing characteristics can enhance potency against specific targets such as Bcl-2.
Comparison with Similar Compounds
Key Properties :
- Stability : Stable under recommended conditions but incompatible with strong oxidizers and carbon oxides .
- Safety : Causes eye, skin, and respiratory irritation; requires handling in inert atmospheres at 2–8°C .
- Applications : Used as a chiral ligand or catalyst precursor in enantioselective reactions .
Comparison with Structurally Similar Compounds
Enantiomeric Counterpart: (R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol
Phenanthrenyl-Substituted Analog: (1R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol
- Structural Differences :
- Impact :
Mesityl-Substituted Derivative: (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
Perfluorophenyl Derivative: (3R)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol
- Structural Differences :
- Impact :
Tabular Comparison of Key Parameters
Preparation Methods
Direct C–H Functionalization
Recent advances in transition metal-catalyzed C–H activation offer a streamlined alternative. For example, iridium complexes with chiral bidentate ligands enable direct arylation at the 3-position of BINOL derivatives, bypassing halogenation steps. However, this method currently achieves lower yields (60–70%) compared to traditional cross-coupling .
Q & A
Q. Critical Variables :
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor tighter ion pairing in ionic intermediates.
- Temperature : Lower temperatures reduce kinetic competition between pathways.
- Metal coordination : Screen metal precursors (e.g., Ti, Cu) to match substrate steric demands .
Methodology : Use Design of Experiments (DoE) to systematically vary parameters. Analyze enantiomeric excess via chiral GC/MS and correlate with reaction conditions .
Methodological: What analytical techniques are essential for characterization?
- NMR Spectroscopy : ¹H/¹³C NMR for backbone structure; ¹⁹F NMR for -CF₃ group quantification.
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions.
- HPLC-MS : Assess purity and detect trace impurities (e.g., diastereomers) .
Example : ¹⁹F NMR chemical shifts near -60 ppm confirm trifluoromethyl group presence .
Data Contradiction: How to address inconsistent catalytic activity data?
Q. Potential Causes :
- Impurity profiles : Trace metals or moisture may deactivate catalysts.
- Substrate-ligand mismatch : Steric clashes in bulky substrates reduce efficacy.
Q. Resolution :
- Purification : Use column chromatography or recrystallization to remove impurities.
- Control experiments : Test ligand performance with standardized substrates (e.g., prochiral ketones) to isolate variables .
Safety: What precautions are required for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Inert atmosphere (Ar/N₂) at -20°C to prevent oxidation .
Risk Mitigation : Conduct a COSHH assessment for solvent compatibility and disposal protocols .
Stability: How to assess degradation under reaction conditions?
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to 200°C.
- Accelerated Aging Studies : Expose to light, heat, and humidity; monitor via HPLC for decomposition products.
- In situ IR Spectroscopy : Track ligand integrity during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
